1-Myristoyl-2-hydroxy-sn-glycero-3-PC 1-Myristoyl-2-hydroxy-sn-glycero-3-PC 1-myristoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 14:0 in which the acyl group specified is myristoyl. The major species at pH 7.3. It is a lysophosphatidylcholine 14:0, a 1-O-acyl-sn-glycero-3-phosphocholine and a tetradecanoate ester.
PC(14:0/0:0), also known as LPC(14:0) or lysopc(14:0/0:0), belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine. Thus, PC(14:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(14:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(14:0/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva and blood. Within the cell, PC(14:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(14:0/0:0) exists in all eukaryotes, ranging from yeast to humans. In humans, PC(14:0/0:0) is involved in the fenoprofen action pathway, the etoricoxib action pathway, the salicylate-sodium action pathway, and the celecoxib action pathway. PC(14:0/0:0) is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
Brand Name: Vulcanchem
CAS No.: 20559-16-4
VCID: VC0162887
InChI: InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1
SMILES: CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula: C22H46NO7P
Molecular Weight: 467.6 g/mol

1-Myristoyl-2-hydroxy-sn-glycero-3-PC

CAS No.: 20559-16-4

Reference Standards

VCID: VC0162887

Molecular Formula: C22H46NO7P

Molecular Weight: 467.6 g/mol

1-Myristoyl-2-hydroxy-sn-glycero-3-PC - 20559-16-4

CAS No. 20559-16-4
Product Name 1-Myristoyl-2-hydroxy-sn-glycero-3-PC
Molecular Formula C22H46NO7P
Molecular Weight 467.6 g/mol
IUPAC Name [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1
Standard InChIKey VXUOFDJKYGDUJI-OAQYLSRUSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Physical Description Solid
Description 1-myristoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 14:0 in which the acyl group specified is myristoyl. The major species at pH 7.3. It is a lysophosphatidylcholine 14:0, a 1-O-acyl-sn-glycero-3-phosphocholine and a tetradecanoate ester.
PC(14:0/0:0), also known as LPC(14:0) or lysopc(14:0/0:0), belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine. Thus, PC(14:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(14:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(14:0/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva and blood. Within the cell, PC(14:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(14:0/0:0) exists in all eukaryotes, ranging from yeast to humans. In humans, PC(14:0/0:0) is involved in the fenoprofen action pathway, the etoricoxib action pathway, the salicylate-sodium action pathway, and the celecoxib action pathway. PC(14:0/0:0) is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
Synonyms ​14:0 Lyso-PC;1-Myristoyl-sn-glycero-3-Phosphatidylcholine
Reference 1.Soupene, E.,Fyrst, H. and Kuypers, F.A. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes. Proceedings of the National Academy of Sciences of the United States of America 105(1), 88-93 (2008).
PubChem Compound 460604
Last Modified Nov 11 2021
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